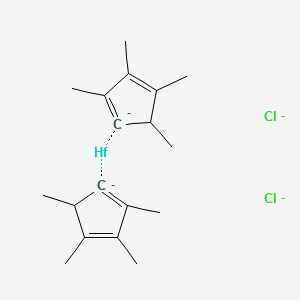
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride is an organometallic compound that features hafnium coordinated to a substituted cyclopentadienyl ligand and two chloride ions. This compound is part of a broader class of metallocenes, which are known for their stability and catalytic properties. The presence of the tetramethylcyclopentadienyl ligand enhances the compound’s stability and reactivity, making it valuable in various chemical processes.
Preparation Methods
The synthesis of Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride typically involves the reaction of hafnium tetrachloride with 1,2,3,5-tetramethylcyclopenta-1,3-diene. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
-
Synthetic Route
Reactants: Hafnium tetrachloride (HfCl4) and 1,2,3,5-tetramethylcyclopenta-1,3-diene.
Conditions: The reaction is conducted in an inert solvent such as toluene or THF (tetrahydrofuran) under a nitrogen or argon atmosphere.
Procedure: The hafnium tetrachloride is dissolved in the solvent, and the 1,2,3,5-tetramethylcyclopenta-1,3-diene is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization or sublimation.
-
Industrial Production
- Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: Oxidation can lead to the formation of hafnium oxides or hydroxides.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are conducted under inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield hafnium hydrides or other reduced hafnium species.
-
Substitution
Reagents: Various nucleophiles such as alkyl or aryl groups.
Conditions: Substitution reactions are typically carried out in polar solvents under mild conditions.
Products: Substitution can result in the formation of new organometallic compounds with different ligands.
Scientific Research Applications
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride has several scientific research applications:
-
Chemistry
- Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
- Serves as a precursor for the synthesis of other organometallic compounds.
-
Biology
- Investigated for its potential use in biological imaging and as a contrast agent due to its unique electronic properties.
-
Medicine
- Explored for its potential in drug delivery systems and as a component in anticancer therapies.
-
Industry
- Utilized in the production of advanced materials, including high-performance ceramics and coatings.
- Employed in the electronics industry for the fabrication of semiconductors and other electronic components.
Mechanism of Action
The mechanism of action of Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s molecular targets include:
-
Molecular Targets
- Transition metal centers in catalytic processes.
- Organic substrates in polymerization and hydrogenation reactions.
-
Pathways Involved
- The compound acts as a Lewis acid, accepting electron pairs from substrates and facilitating bond formation or cleavage.
- It can also participate in redox reactions, altering the oxidation state of hafnium and the substrates involved.
Comparison with Similar Compounds
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride can be compared with other similar compounds, such as:
-
Similar Compounds
- Zirconium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride: Similar in structure and reactivity but with zirconium instead of hafnium.
- Hafnium;1,2,3,4-tetramethylcyclopenta-1,3-diene;dichloride: Differing in the position of methyl groups on the cyclopentadienyl ligand.
-
Uniqueness
- The presence of hafnium imparts unique electronic properties and reactivity compared to its zirconium counterpart.
- The specific substitution pattern on the cyclopentadienyl ligand can influence the compound’s stability and catalytic activity.
Properties
Molecular Formula |
C18H26Cl2Hf-4 |
|---|---|
Molecular Weight |
491.8 g/mol |
IUPAC Name |
hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Hf/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*6H,1-4H3;2*1H;/q2*-1;;;/p-2 |
InChI Key |
CDMHEMDAXGLGDR-UHFFFAOYSA-L |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
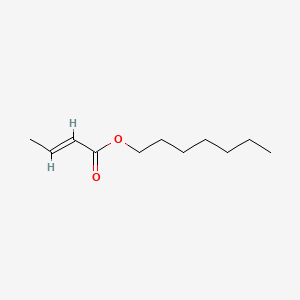



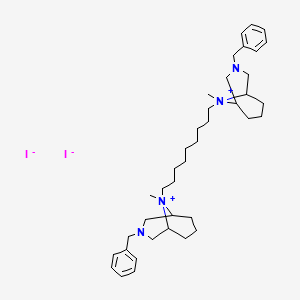

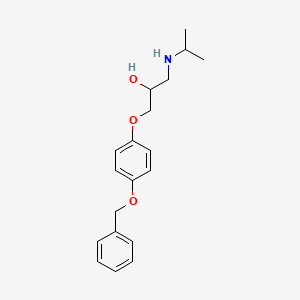
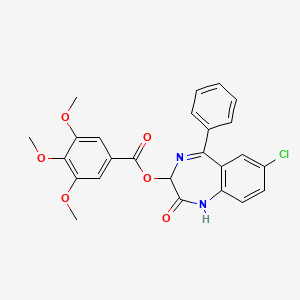

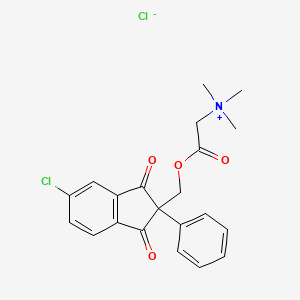
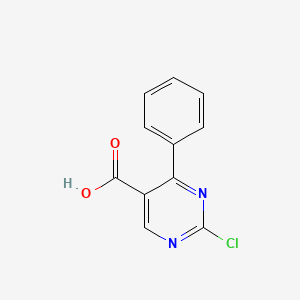
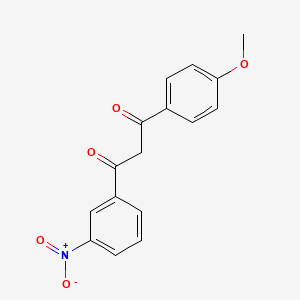
![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
